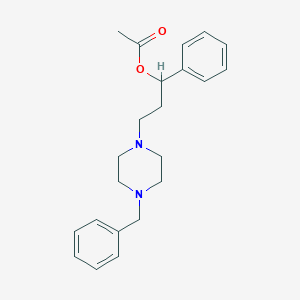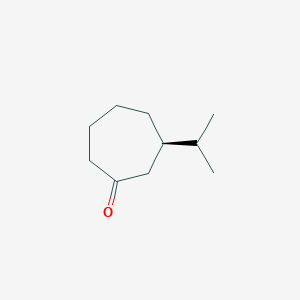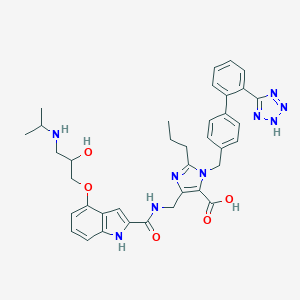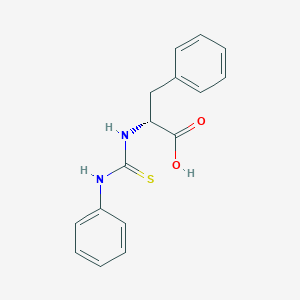
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a nitro group, and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine.
Substitution Reaction: The 4,6-dichloropyrimidine undergoes a substitution reaction with 4-methylpiperazine in the presence of a base such as triethylamine in ethanol. The reaction is carried out at room temperature for several hours.
Nitration: The resulting 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the substitution and nitration steps, which allows for better control of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amination: Conversion of the nitro group to an amino group.
Thioether Formation: Replacement of the chloro group with a thiol group.
Scientific Research Applications
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, while the piperazine moiety enhances the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-5-nitropyrimidine: Lacks the piperazine moiety, which affects its solubility and bioavailability.
6-(4-Methylpiperazin-1-yl)-5-nitropyrimidine: Lacks the chloro group, altering its reactivity and binding properties.
Uniqueness
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, nitro, and piperazine groups allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRVBORXKOSPAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634470 |
Source


|
| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154418-73-2 |
Source


|
| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

